



## Application Notes and Protocols: Measuring Endocannabinoid Levels After JZL195 Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

JZL195 is a potent and dual inhibitor of the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG): fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), respectively.[1] By inhibiting both of these enzymes, JZL195 administration leads to a significant and sustained elevation of both AEA and 2-AG levels in the brain and other tissues.[2][3] This modulation of the endocannabinoid system produces a range of physiological and behavioral effects, making JZL195 a valuable tool for studying endocannabinoid signaling and for the preclinical assessment of therapeutic strategies targeting this pathway.[4][5]

These application notes provide detailed protocols for the extraction and quantification of endocannabinoid levels in biological samples following treatment with **JZL195**, primarily focusing on brain tissue. The accurate measurement of AEA and 2-AG is critical for understanding the pharmacodynamic effects of **JZL195** and correlating these with behavioral or physiological outcomes.

## **Signaling Pathway of JZL195 Action**

The primary mechanism of action for **JZL195** is the simultaneous inhibition of FAAH and MAGL. This dual inhibition prevents the breakdown of the endocannabinoids anandamide



(AEA) and 2-arachidonoylglycerol (2-AG), leading to their accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2).



Click to download full resolution via product page

**JZL195** inhibits FAAH and MAGL, increasing endocannabinoid levels.

# Quantitative Data on Endocannabinoid Levels after JZL195 Treatment

The administration of **JZL195** leads to a dose-dependent increase in both 2-AG and AEA levels in various brain regions. The following tables summarize the quantitative changes observed in rodent studies.

Table 1: Effects of **JZL195** on 2-AG Levels in Rat Brain Regions[2]



| Brain Region      | JZL195 Dose (mg/kg) | Fold Increase in 2-AG<br>(Mean) |
|-------------------|---------------------|---------------------------------|
| Nucleus Accumbens | 15                  | ~4.5                            |
| Nucleus Accumbens | 30                  | ~7.0                            |
| Caudate-Putamen   | 15                  | ~5.0                            |
| Caudate-Putamen   | 30                  | ~6.5                            |
| Hippocampus       | 15                  | ~5.5                            |
| Hippocampus       | 30                  | ~6.0                            |
| Prefrontal Cortex | 15                  | ~5.0                            |
| Prefrontal Cortex | 30                  | ~6.0                            |

Table 2: Effects of **JZL195** on AEA Levels in Rat Brain Regions[2]

| Brain Region      | JZL195 Dose (mg/kg) | Fold Increase in AEA<br>(Mean) |
|-------------------|---------------------|--------------------------------|
| Nucleus Accumbens | 15                  | Significant Increase           |
| Nucleus Accumbens | 30                  | Significant Increase           |
| Caudate-Putamen   | 5                   | Significant Increase           |
| Caudate-Putamen   | 15                  | Significant Increase           |
| Caudate-Putamen   | 30                  | Significant Increase           |
| Hippocampus       | 15                  | Significant Increase           |
| Hippocampus       | 30                  | Significant Increase           |
| Prefrontal Cortex | 5                   | Significant Increase           |
| Prefrontal Cortex | 15                  | Significant Increase           |
| Prefrontal Cortex | 30                  | Significant Increase           |
|                   |                     |                                |



Table 3: Effects of JZL195 on Endocannabinoid Levels in Mouse Brain[3][6]

| Endocannabinoid | JZL195 Dose (mg/kg) | Fold Increase in Brain<br>Levels (Approximate) |
|-----------------|---------------------|------------------------------------------------|
| 2-AG            | 40                  | ~10                                            |
| AEA             | 40                  | ~10                                            |
| 2-AG            | 120                 | ~5.3                                           |
| AEA             | 120                 | ~3.1                                           |

## **Experimental Protocols**

The accurate quantification of endocannabinoids is challenging due to their low abundance and susceptibility to degradation. The most common and reliable method is liquid chromatographytandem mass spectrometry (LC-MS/MS).

# **Experimental Workflow for Endocannabinoid Quantification**

The overall workflow involves sample collection, lipid extraction, and analysis by LC-MS/MS.





Click to download full resolution via product page

Workflow for endocannabinoid measurement after JZL195 treatment.



# Detailed Protocol: Endocannabinoid Extraction and Quantification from Brain Tissue

This protocol is a composite based on established methods for endocannabinoid analysis.[7][8]

#### Materials:

- Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid, Ethyl Acetate, Hexane.
- Internal Standards: Deuterated AEA (AEA-d4 or AEA-d8) and 2-AG (2-AG-d5 or 2-AG-d8).
- Equipment: Homogenizer, Centrifuge (refrigerated), Nitrogen evaporator, Vortex mixer, LC-MS/MS system with a C18 column.

#### Procedure:

- Sample Collection and Preparation:
  - Following JZL195 or vehicle administration, euthanize the animal and rapidly dissect the brain region of interest on an ice-cold plate.
  - Immediately snap-freeze the tissue in liquid nitrogen to minimize post-mortem fluctuations in endocannabinoid levels.
  - Store samples at -80°C until extraction.
- Lipid Extraction (Liquid-Liquid Extraction):
  - Weigh the frozen brain tissue (~50 mg).
  - To a 2 mL glass tube, add the tissue, 1 mL of acetonitrile, and an appropriate amount of deuterated internal standards (e.g., 10 pmol of AEA-d8 and 50 pmol of 2-AG-d8).
  - Homogenize the tissue thoroughly on ice.
  - Add 2 mL of a 9:1 (v/v) mixture of ethyl acetate and hexane.



- Vortex vigorously for 1 minute.
- Centrifuge at 3,000 x g for 15 minutes at 4°C.
- Carefully collect the upper organic layer into a new glass tube.
- Repeat the extraction of the aqueous phase with another 2 mL of the ethyl acetate/hexane mixture.
- Combine the organic layers.
- Sample Concentration:
  - Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
  - $\circ$  Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol and water.
- LC-MS/MS Analysis:
  - Inject a portion of the reconstituted sample (e.g., 10 μL) into the LC-MS/MS system.
  - Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution.
    - Mobile Phase A: Water with 0.1% formic acid.
    - Mobile Phase B: Acetonitrile with 0.1% formic acid.
    - A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the lipophilic endocannabinoids.
  - Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
    - Monitor specific precursor-to-product ion transitions for AEA, 2-AG, and their corresponding deuterated internal standards.
- Quantification:



- Generate a standard curve for both AEA and 2-AG using known concentrations of the analytes and a fixed concentration of the internal standards.
- Calculate the concentration of endocannabinoids in the samples by comparing the peak area ratios of the endogenous endocannabinoid to its deuterated internal standard against the standard curve.
- Normalize the results to the initial tissue weight.

### Conclusion

The dual FAAH/MAGL inhibitor **JZL195** is a powerful pharmacological tool that significantly elevates endogenous levels of anandamide and 2-arachidonoylglycerol. The protocols outlined in these application notes provide a robust framework for researchers to accurately quantify these changes, enabling a deeper understanding of the endocannabinoid system's role in health and disease. Careful attention to sample handling and extraction procedures is paramount to obtaining reliable and reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184
  PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes of Endocannabinoid Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC







[pmc.ncbi.nlm.nih.gov]

- 7. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Endocannabinoid Levels After JZL195 Treatment]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b608286#measuring-endocannabinoid-levels-after-jzl195-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com